Anti-IAV agent 1

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

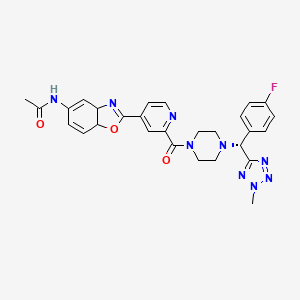

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C28H28FN9O3 |

|---|---|

Molecular Weight |

557.6 g/mol |

IUPAC Name |

N-[2-[2-[4-[(R)-(4-fluorophenyl)-(2-methyltetrazol-5-yl)methyl]piperazine-1-carbonyl]-4-pyridinyl]-3a,7a-dihydro-1,3-benzoxazol-5-yl]acetamide |

InChI |

InChI=1S/C28H28FN9O3/c1-17(39)31-21-7-8-24-22(16-21)32-27(41-24)19-9-10-30-23(15-19)28(40)38-13-11-37(12-14-38)25(26-33-35-36(2)34-26)18-3-5-20(29)6-4-18/h3-10,15-16,22,24-25H,11-14H2,1-2H3,(H,31,39)/t22?,24?,25-/m1/s1 |

InChI Key |

SRGVIPRFZKFOPM-PUOLSWATSA-N |

Isomeric SMILES |

CC(=O)NC1=CC2C(C=C1)OC(=N2)C3=CC(=NC=C3)C(=O)N4CCN(CC4)[C@H](C5=CC=C(C=C5)F)C6=NN(N=N6)C |

Canonical SMILES |

CC(=O)NC1=CC2C(C=C1)OC(=N2)C3=CC(=NC=C3)C(=O)N4CCN(CC4)C(C5=CC=C(C=C5)F)C6=NN(N=N6)C |

Origin of Product |

United States |

Foundational & Exploratory

Anti-IAV Agent 1: A Technical Whitepaper on its Discovery, Synthesis, and Preclinical Profile

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive technical overview of the discovery, synthesis, and preclinical evaluation of a novel anti-influenza A virus (IAV) agent, designated as Anti-IAV agent 1 (also referred to as Compound (R)-1a). This orally active small molecule has demonstrated potent inhibitory activity against both wild-type and oseltamivir-resistant H1N1 strains of influenza A virus. This whitepaper consolidates available quantitative data, outlines a putative mechanism of action, and presents a conceptual framework for its discovery and synthesis, tailored for researchers and professionals in the field of antiviral drug development.

Introduction

Influenza A virus continues to pose a significant global health threat, necessitating the development of new antiviral therapeutics with novel mechanisms of action to combat emerging drug-resistant strains. This compound has emerged as a promising preclinical candidate, exhibiting potent efficacy in both in vitro and in vivo models of influenza A infection. This document serves as a technical guide to the core preclinical data and conceptual workflows associated with this compound.

Quantitative Preclinical Data

The following tables summarize the key quantitative data reported for this compound.

Table 1: In Vitro Antiviral Activity

| Virus Strain | IC50 (μM) |

| Influenza A Virus (H1N1) | 0.03[1] |

| Oseltamivir-resistant IAV (H1N1) | 0.06[1] |

Table 2: In Vivo Efficacy in a Murine Model of IAV Infection

| Dosing Regimen | Outcome |

| 1.67-15 mg/kg (p.o., twice daily for 7 days) | Improved survival rate in mice[1] |

Table 3: Pharmacokinetic Profile in Balb/c Mice (Single Oral Administration of 25 mg/kg)

| Parameter | Value |

| T½ (elimination half-life) | Not Specified |

| Tmax (time to maximum concentration) | Not Specified |

| Cmax (maximum serum concentration) | Not Specified |

| AUC₀-inf (area under the curve) | Not Specified |

Table 4: In Vitro Safety Profile

| Assay | Result |

| hERG Ion Channel Inhibition (at 10 μM) | Inhibition rate not specified[1] |

Putative Mechanism of Action and Signaling Pathway

While the precise molecular target of this compound has not been explicitly detailed in the available literature, its activity against oseltamivir-resistant strains suggests a mechanism of action distinct from neuraminidase inhibition. A plausible hypothesis is the targeting of a conserved viral or host factor essential for viral replication. One such critical process is the replication and transcription of the viral RNA genome, which occurs within the host cell nucleus.

The following diagram illustrates a generalized workflow of influenza A virus replication and highlights a potential point of intervention for this compound, targeting the viral RNA-dependent RNA polymerase (RdRp) complex.

Conceptual Discovery and Synthesis Workflow

The discovery of a novel antiviral agent like this compound typically follows a structured drug discovery and development pipeline. The following diagram illustrates a conceptual workflow from initial screening to the identification of a lead candidate.

The synthesis of a novel chemical entity like this compound would involve a multi-step synthetic chemistry route. While the specific reaction scheme is not publicly available, a generalized logical relationship for its synthesis can be depicted as follows:

Experimental Protocols

Detailed experimental protocols for the synthesis and biological evaluation of this compound are not available in the public domain. The following represents a generalized methodology for the types of assays typically employed in the preclinical characterization of a novel anti-influenza agent.

5.1. General Antiviral Assay (Cytopathic Effect Inhibition Assay)

-

Cell Culture: Madin-Darby Canine Kidney (MDCK) cells are cultured in appropriate media (e.g., DMEM supplemented with fetal bovine serum and antibiotics) and seeded into 96-well plates to form a confluent monolayer.

-

Virus Infection: The cell monolayer is washed and infected with a specific strain of influenza A virus (e.g., H1N1) at a predetermined multiplicity of infection (MOI).

-

Compound Treatment: Serial dilutions of this compound are added to the infected cells. A positive control (e.g., oseltamivir) and a negative control (vehicle) are included.

-

Incubation: The plates are incubated at 37°C in a 5% CO₂ atmosphere for a period sufficient to observe a cytopathic effect (CPE) in the virus control wells (typically 48-72 hours).

-

CPE Assessment: The inhibition of CPE is assessed visually or quantified using a cell viability assay (e.g., MTT or CellTiter-Glo).

-

IC50 Determination: The 50% inhibitory concentration (IC50) is calculated by plotting the percentage of CPE inhibition against the compound concentration and fitting the data to a dose-response curve.

5.2. In Vivo Efficacy in a Murine Influenza Model

-

Animal Model: Female BALB/c mice (6-8 weeks old) are used.

-

Virus Challenge: Mice are anesthetized and intranasally inoculated with a lethal dose of a mouse-adapted influenza A virus strain.

-

Compound Administration: Treatment with this compound (e.g., at doses ranging from 1.67 to 15 mg/kg) or vehicle is initiated at a specified time point post-infection (e.g., 4 hours) and continued for a defined period (e.g., twice daily for 7 days) via oral gavage.

-

Monitoring: Mice are monitored daily for weight loss, clinical signs of illness, and survival for a period of 14-21 days.

-

Endpoint Analysis: The primary endpoint is the survival rate. Secondary endpoints can include changes in body weight and viral titers in the lungs at specific time points.

5.3. Pharmacokinetic Study in Mice

-

Compound Administration: A single dose of this compound (e.g., 25 mg/kg) is administered to a cohort of mice via oral gavage.

-

Blood Sampling: Blood samples are collected at various time points post-administration (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, and 24 hours).

-

Plasma Analysis: Plasma is separated from the blood samples, and the concentration of this compound is quantified using a validated analytical method, such as LC-MS/MS.

-

Pharmacokinetic Parameter Calculation: The plasma concentration-time data are used to calculate key pharmacokinetic parameters, including T½, Tmax, Cmax, and AUC, using appropriate software.

Conclusion

This compound represents a promising new lead compound in the development of next-generation influenza A virus therapeutics. Its potent in vitro activity against both sensitive and resistant viral strains, coupled with its oral bioavailability and in vivo efficacy, underscores its potential. Further investigation to elucidate its precise mechanism of action and a comprehensive evaluation of its safety profile are warranted to advance this compound towards clinical development. The absence of a primary research publication currently limits a more in-depth analysis of its discovery and synthesis.

References

An In-depth Technical Guide on the Anti-IAV Agent Baloxavir Marboxil and its Effect on the IAV Replication Cycle

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the anti-influenza A virus (IAV) agent Baloxavir marboxil, focusing on its mechanism of action and its impact on the IAV replication cycle. This document includes quantitative data, detailed experimental protocols, and visualizations of key pathways and workflows.

Introduction to Baloxavir Marboxil

Baloxavir marboxil, marketed under the trade name Xofluza, is a first-in-class antiviral drug for the treatment of acute uncomplicated influenza.[1][2] It is a prodrug that is rapidly converted in the body to its active form, baloxavir acid.[3][4] A key advantage of Baloxavir marboxil is its single-dose oral administration regimen, which can improve patient compliance compared to multi-dose treatments like oseltamivir.[3][4]

Mechanism of Action: Inhibition of Cap-Dependent Endonuclease

Baloxavir marboxil's unique mechanism of action targets a critical step in the IAV replication cycle: the "cap-snatching" process.[1][4] This process is essential for the virus to transcribe its genetic material into messenger RNA (mRNA) that can be translated by the host cell's machinery.

The influenza virus RNA polymerase is a complex of three subunits: polymerase basic 1 (PB1), polymerase basic 2 (PB2), and polymerase acidic (PA).[1] The cap-snatching process is initiated by the PB2 subunit binding to the 5' cap of host pre-mRNAs.[5] Subsequently, the PA subunit's endonuclease domain cleaves the host mRNA a short distance downstream from the cap. This capped RNA fragment then serves as a primer for the PB1 subunit to initiate the transcription of viral mRNAs.

Baloxavir acid, the active metabolite of Baloxavir marboxil, potently and selectively inhibits the cap-dependent endonuclease activity of the PA subunit.[1][6] By binding to the active site of this endonuclease, baloxavir prevents the cleavage of host mRNAs, thereby depriving the virus of the necessary primers for viral mRNA synthesis.[4] This ultimately halts viral gene transcription and replication.[1][2]

dot

Caption: Mechanism of action of Baloxavir acid.

Quantitative Data on the Efficacy of Baloxavir Marboxil

The antiviral activity of Baloxavir marboxil has been quantified in various in vitro and in vivo studies. The 50% inhibitory concentration (IC50) is a key metric used to assess the potency of an antiviral agent.

| Influenza Virus Type | Assay Type | IC50 Range (nM) | Reference |

| Influenza A Viruses | PA Endonuclease Assay | 1.4 - 3.1 | [1] |

| Influenza B Viruses | PA Endonuclease Assay | 4.5 - 8.9 | [1] |

| Wild-Type H1N1pdm09 | Plaque Reduction Assay | 0.42 ± 0.37 | [7] |

| I38T Mutant H1N1pdm09 | Plaque Reduction Assay | 41.96 ± 9.42 | [7] |

| Wild-Type H3N2 | Plaque Reduction Assay | 0.66 ± 0.17 | [7] |

| I38T Mutant H3N2 | Plaque Reduction Assay | 139.73 ± 24.97 | [7] |

Note: The I38T substitution in the PA protein is associated with reduced susceptibility to baloxavir.[8][9]

In murine models of influenza, baloxavir has been shown to reduce pulmonary viral loads and increase survival rates.[1] A single administration of Baloxavir marboxil can lead to a significant decrease in viral titers, often greater than a 2-log10 reduction within 24 hours, which is a more rapid decline than that observed with neuraminidase inhibitors like oseltamivir.[10]

Experimental Protocols

The evaluation of Baloxavir marboxil's efficacy involves several key experimental protocols.

4.1. Plaque Reduction Assay

This assay is a standard method for determining the susceptibility of influenza viruses to antiviral drugs.[8]

-

Cell Culture: Madin-Darby canine kidney (MDCK) cells are typically used as they are highly susceptible to influenza virus infection.

-

Virus Inoculation: Confluent monolayers of MDCK cells are infected with a known amount of influenza virus.

-

Drug Treatment: The infected cells are then overlaid with a semi-solid medium (e.g., agar or methylcellulose) containing serial dilutions of baloxavir acid.

-

Incubation: The plates are incubated for a period sufficient for plaques (zones of cell death) to form.

-

Plaque Visualization and Counting: The cell monolayers are stained (e.g., with crystal violet) to visualize and count the plaques.

-

IC50 Calculation: The IC50 value is calculated as the concentration of the drug that reduces the number of plaques by 50% compared to the untreated control.

dot

Caption: Workflow for a plaque reduction assay.

4.2. Cap-Dependent Endonuclease Inhibition Assay

This biochemical assay directly measures the inhibitory effect of baloxavir on the PA endonuclease activity.

-

Enzyme Source: Recombinant influenza virus PA/PB1 or the entire polymerase complex is purified.

-

Substrate: A fluorescently labeled short RNA oligonucleotide with a 5' cap structure is used as the substrate.

-

Reaction: The enzyme, substrate, and varying concentrations of baloxavir acid are incubated together in a reaction buffer.

-

Detection: The cleavage of the fluorescently labeled substrate by the endonuclease is measured using a fluorescence plate reader.

-

IC50 Calculation: The IC50 value is the concentration of baloxavir that inhibits 50% of the endonuclease activity compared to the no-drug control.

4.3. Real-Time RT-PCR for Viral Load Quantification

This method is used to quantify the amount of viral RNA in biological samples (e.g., cell culture supernatants, respiratory swabs).

-

RNA Extraction: Viral RNA is extracted from the sample.

-

Reverse Transcription (RT): The viral RNA is converted into complementary DNA (cDNA).

-

Real-Time PCR: The cDNA is amplified using primers and probes specific to a conserved region of an influenza virus gene (e.g., the M gene). The amplification is monitored in real-time by detecting a fluorescent signal.

-

Quantification: The amount of viral RNA in the original sample is determined by comparing the amplification kinetics to a standard curve of known concentrations.

Impact on the IAV Replication Cycle and Host Signaling

By inhibiting cap-snatching, Baloxavir marboxil acts at a very early stage of the viral replication cycle, specifically during viral transcription.[2] This contrasts with other classes of anti-influenza drugs, such as neuraminidase inhibitors (e.g., oseltamivir), which act at the final stage of viral release from the host cell.[2]

Influenza A virus infection is known to activate several host cell signaling pathways, including the Raf/MEK/ERK pathway, which is crucial for efficient viral replication.[7] While Baloxavir marboxil directly targets the viral polymerase, its rapid reduction of viral replication can indirectly affect these downstream host responses.

dot

Caption: Stages of the IAV replication cycle and points of antiviral intervention.

Resistance to Baloxavir Marboxil

Amino acid substitutions in the PA subunit of the viral polymerase can reduce the susceptibility of influenza viruses to baloxavir.[11] The most commonly observed substitution is I38T.[2] While resistance can emerge, the clinical significance is still under investigation. Monitoring for the emergence of resistant strains is crucial for the long-term efficacy of this drug class.

Conclusion

Baloxavir marboxil represents a significant advancement in the treatment of influenza due to its novel mechanism of action targeting the cap-dependent endonuclease. Its ability to rapidly reduce viral load early in the replication cycle makes it a valuable tool in the antiviral arsenal. This technical guide has provided an in-depth overview of its effects on the IAV replication cycle, supported by quantitative data and detailed experimental methodologies, to aid researchers and drug development professionals in their understanding and further investigation of this important antiviral agent.

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. MOA for XOFLUZA® (baloxavir marboxil) Antiviral Flu Treatment [xofluza-hcp.com]

- 3. google.com [google.com]

- 4. What is the mechanism of Baloxavir Marboxil? [synapse.patsnap.com]

- 5. A comprehensive map of the influenza A virus replication cycle - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Improved in vitro Efficacy of Baloxavir Marboxil Against Influenza A Virus Infection by Combination Treatment With the MEK Inhibitor ATR-002 - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Frontiers | Susceptibility of Influenza Viruses to the Novel Cap-Dependent Endonuclease Inhibitor Baloxavir Marboxil [frontiersin.org]

- 9. Susceptibility of Influenza Viruses to the Novel Cap-Dependent Endonuclease Inhibitor Baloxavir Marboxil - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Baloxavir marboxil, a novel cap-dependent endonuclease inhibitor potently suppresses influenza virus replication and represents therapeutic effects in both immunocompetent and immunocompromised mouse models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Study on the clinical efficacy and safety of baloxavir marboxil tablets in the treatment of influenza A - PMC [pmc.ncbi.nlm.nih.gov]

Target Identification for Novel Anti-Influenza A Virus Agents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the strategies and methodologies employed in the identification and validation of molecular targets for novel anti-influenza A virus (IAV) agents, using the hypothetical "Anti-IAV agent 1" as a case study. The urgent need for new antiviral drugs is underscored by the continuous emergence of drug-resistant IAV strains, which poses a significant global health threat.[1][2][3] Understanding the precise mechanism of action of new chemical entities is paramount for their development as effective therapeutics.

Potential Viral and Host Targets for Anti-IAV Agents

The development of anti-influenza drugs has historically focused on a limited number of viral proteins. However, the increasing understanding of virus-host interactions has expanded the portfolio of potential targets to include host factors essential for viral replication.

Viral Targets

Direct-acting antivirals that target viral proteins can be highly potent. Key IAV proteins that serve as established or emerging drug targets include:

-

Hemagglutinin (HA): A surface glycoprotein responsible for binding to sialic acid receptors on host cells and mediating viral entry through membrane fusion.[2][4][5][6] Inhibitors can block either receptor binding or the conformational changes required for fusion.[5]

-

Neuraminidase (NA): Another surface glycoprotein that cleaves sialic acid residues, facilitating the release of progeny virions from infected cells.[5] NA inhibitors are a major class of currently approved anti-influenza drugs.[7]

-

M2 Ion Channel: A proton-selective ion channel essential for the uncoating of the viral genome in the endosome.[1][5] Adamantanes, the first class of anti-influenza drugs, target the M2 protein.[1]

-

RNA-dependent RNA Polymerase (RdRp) Complex: Comprising the PA, PB1, and PB2 subunits, this complex is responsible for the transcription and replication of the viral RNA genome.[1] Its essential enzymatic activity makes it a prime target for inhibitors like baloxavir marboxil and favipiravir.[2]

-

Nucleoprotein (NP): A structural protein that encapsidates the viral RNA genome, forming ribonucleoprotein (vRNP) complexes. NP is crucial for viral RNA synthesis, vRNP trafficking, and virion assembly.[8][9]

Host Targets

Targeting host factors offers the potential for broad-spectrum activity against multiple IAV strains and a higher barrier to the development of resistance.[10] Key host-directed strategies involve modulating cellular pathways that the virus hijacks for its own replication, such as:

-

Innate Immune Pathways: IAV infection triggers innate immune responses, primarily through the RIG-I signaling pathway, leading to the production of type I interferons (IFNs).[11] The viral non-structural protein 1 (NS1) is a major antagonist of this pathway.[12] Agents that can counteract NS1 function or modulate host immune responses are of significant interest.[12][13]

-

Cellular Kinases and Signaling Pathways: IAV replication is dependent on various host cell signaling pathways, including the MAPK pathway.[[“]] The Akt-mTOR-S6K pathway has also been implicated in IAV infection.[15]

-

Metabolic Pathways: Recent studies have highlighted the role of host metabolic pathways, such as fatty acid metabolism, in the IAV life cycle. The PPARα/γ-AMPK-SIRT1 pathway has been identified as a potential target for anti-IAV intervention.[16]

Quantitative Data Summary

The following tables summarize the in vitro efficacy of various anti-influenza agents against different targets, providing a comparative context for the evaluation of novel compounds like "this compound".

Table 1: In Vitro Efficacy of Selected Anti-IAV Agents

| Compound | Target | Virus Strain(s) | Assay | IC50 / EC50 | Reference |

| This compound | Unknown | IAV H1N1 | Not Specified | 0.03 µM | [17] |

| This compound | Unknown | Oseltamivir-resistant IAV H1N1 | Not Specified | 0.06 µM | [17] |

| Quercetin | Hemagglutinin (HA2 subunit) | A/Puerto Rico/8/34 (H1N1) | Not Specified | 7.756 ± 1.097 µg/mL | [4][6] |

| Quercetin | Hemagglutinin (HA2 subunit) | A/FM-1/47/1 (H1N1) | Not Specified | 6.225 ± 0.467 µg/mL | [4][6] |

| Quercetin | Hemagglutinin (HA2 subunit) | A/Aichi/2/68 (H3N2) | Not Specified | 2.738 ± 1.931 µg/mL | [4][6] |

| EIDD-2801 | RNA Polymerase | Pandemic and Seasonal IAV | Not Specified | Not Specified | [18] |

| FA-6005 | Nucleoprotein (NP) | Broad Spectrum IAV and IBV | Not Specified | Not Specified | [8] |

| Compound 157 | Non-structural protein 1 (NS1) | A/PR/8/34(H1N1) | Luciferase Reporter | Not Specified | [12][13] |

| Compound 164 | Non-structural protein 1 (NS1) | A/PR/8/34(H1N1) | Luciferase Reporter | Not Specified | [12][13] |

Experimental Protocols for Target Identification and Validation

A multi-pronged approach is essential for the successful identification and validation of the molecular target of a novel anti-IAV agent.

Biochemical Assays

These assays utilize purified viral or host proteins to directly assess the inhibitory activity of the compound.

-

Neuraminidase (NA) Inhibition Assay:

-

Purified NA enzyme is incubated with a fluorogenic substrate (e.g., MUNANA).

-

The enzymatic cleavage of the substrate releases a fluorescent product.

-

The test compound is added at various concentrations to determine its ability to inhibit NA activity, measured by a reduction in fluorescence.

-

-

Hemagglutinin (HA)-Mediated Hemolysis Inhibition Assay:

-

Red blood cells are incubated with purified IAV at a low pH, which induces HA-mediated membrane fusion and subsequent hemolysis.

-

The release of hemoglobin is quantified spectrophotometrically.

-

The assay is performed in the presence of varying concentrations of the test compound to assess its ability to inhibit HA-mediated fusion.[2]

-

Cell-Based Assays

These assays are performed in the context of a viral infection in cell culture and are crucial for confirming the antiviral activity and pinpointing the stage of the viral life cycle that is affected.

-

Plaque Reduction Assay:

-

Confluent monolayers of susceptible cells (e.g., MDCK) are infected with a known titer of IAV.

-

The infected cells are overlaid with a semi-solid medium containing the test compound at various concentrations.

-

After incubation, the cells are fixed and stained to visualize plaques (zones of cell death).

-

The concentration of the compound that reduces the number of plaques by 50% (EC50) is determined.[12]

-

-

Time-of-Addition Experiment:

-

The test compound is added to infected cell cultures at different time points relative to infection (e.g., before, during, or at various times after infection).

-

Viral yield is quantified at the end of the replication cycle.

-

The time point at which the compound loses its inhibitory effect provides an indication of the viral replication step it targets (e.g., entry, replication, or egress).[8]

-

Target Identification using "-omics" Approaches

-

CRISPR-Cas9 Screens:

-

A library of single-guide RNAs (sgRNAs) targeting all genes in the host genome is introduced into a population of cells.

-

The cells are then infected with IAV in the presence of the antiviral compound.

-

Cells that survive the infection due to the knockout of a specific gene are enriched.

-

Deep sequencing is used to identify the sgRNAs that are overrepresented in the surviving cell population, thereby identifying host genes that are either essential for viral replication or are the target of the antiviral agent.[1]

-

-

Affinity Purification-Mass Spectrometry (AP-MS):

-

The antiviral compound is chemically modified to allow for its immobilization on a solid support (e.g., beads).

-

A lysate of infected or uninfected cells is passed over the immobilized compound.

-

Proteins that bind to the compound are eluted and identified by mass spectrometry.

-

Visualizations

The following diagrams illustrate key concepts in influenza virus biology and the experimental workflows for target identification.

Caption: Influenza A virus life cycle with key stages and potential viral protein targets for antiviral intervention.

Caption: Simplified RIG-I signaling pathway upon IAV infection, a target for viral antagonism and therapeutic modulation.

Caption: A streamlined workflow for the identification and validation of the molecular target of a novel anti-IAV agent.

Conclusion

The identification of the molecular target of a novel anti-influenza agent is a critical and complex process that requires a combination of virological, biochemical, and molecular biology techniques. By systematically evaluating potential viral and host targets and employing a robust experimental cascade, researchers can elucidate the mechanism of action of promising compounds like "this compound". This knowledge is fundamental for the rational design of improved inhibitors and for the development of the next generation of influenza therapeutics that can effectively combat both seasonal epidemics and potential pandemics.

References

- 1. Experimental Approaches to Identify Host Factors Important for Influenza Virus - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Identification of a novel inhibitor targeting influenza A virus group 2 hemagglutinins - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Alternative antiviral approaches to combat influenza A virus - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. mdpi.com [mdpi.com]

- 6. Quercetin as an Antiviral Agent Inhibits Influenza A Virus (IAV) Entry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Antiviral agents active against influenza A viruses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. journals.asm.org [journals.asm.org]

- 9. journals.asm.org [journals.asm.org]

- 10. Alternative Experimental Models for Studying Influenza Proteins, Host–Virus Interactions and Anti-Influenza Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Hemagglutinin of Influenza A Virus Antagonizes Type I Interferon (IFN) Responses by Inducing Degradation of Type I IFN Receptor 1 - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. researchgate.net [researchgate.net]

- 14. consensus.app [consensus.app]

- 15. Inhibition Effects and Mechanisms of Marine Compound Mycophenolic Acid Methyl Ester against Influenza A Virus - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Anti-influenza A Virus Effects and Mechanisms of Emodin and Its Analogs via Regulating PPARα/γ-AMPK-SIRT1 Pathway and Fatty Acid Metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 17. medchemexpress.com [medchemexpress.com]

- 18. Quantitative Efficacy Paradigms of the Influenza Clinical Drug Candidate EIDD-2801 in the Ferret Model - PMC [pmc.ncbi.nlm.nih.gov]

Activity of Baloxavir Marboxil Against Oseltamivir-Resistant Influenza A Virus (IAV)

An In-depth Technical Guide:

Audience: Researchers, scientists, and drug development professionals.

Core Content: This document provides a detailed examination of Baloxavir marboxil, a first-in-class antiviral agent, and its efficacy against strains of Influenza A Virus (IAV) that have developed resistance to the widely-used neuraminidase inhibitor, oseltamivir.

Introduction: The Challenge of Oseltamivir Resistance

Influenza A virus represents a persistent global health threat, largely due to its capacity for rapid evolution, which often leads to antiviral resistance.[1] For years, neuraminidase (NA) inhibitors, with oseltamivir as a leading agent, have been a cornerstone of influenza treatment.[1][2] These drugs function by preventing the release of new virions from infected host cells.[3] However, the emergence of oseltamivir-resistant IAV strains, commonly through mutations in the viral NA protein such as the H275Y substitution, poses a significant clinical challenge, rendering a key therapeutic option ineffective.[3][4]

This landscape necessitates the development of antiviral agents with novel mechanisms of action. Baloxavir marboxil (BXM) is a recently approved antiviral that targets a different, highly conserved function in the influenza virus replication cycle, offering a promising alternative for treating infections, including those caused by oseltamivir-resistant strains.[2][5] This guide details the mechanism, comparative efficacy, and underlying experimental data supporting the use of Baloxavir marboxil against these resistant IAV variants.

Comparative Mechanism of Action

The efficacy of Baloxavir marboxil against oseltamivir-resistant IAV is rooted in its fundamentally different molecular target within the viral life cycle.

-

Oseltamivir (NA Inhibitor): Oseltamivir is a prodrug that is converted to its active form, oseltamivir carboxylate.[1] It acts on the viral neuraminidase, a glycoprotein on the virion surface. During the final stage of replication, NA cleaves sialic acid residues from host cell receptors, which is a crucial step for the release of progeny virions.[3] By inhibiting NA, oseltamivir tethers newly formed viruses to the cell surface, preventing their spread.[6] Resistance mutations, typically in the NA active site, can prevent oseltamivir from binding effectively, thus negating its therapeutic effect.[4]

-

Baloxavir Marboxil (Cap-Dependent Endonuclease Inhibitor): Baloxavir marboxil is also a prodrug, rapidly hydrolyzed to its active metabolite, baloxavir acid (BXA).[7][8] BXA targets the polymerase acidic (PA) protein, a component of the viral RNA-dependent RNA polymerase complex.[5][9] Specifically, BXA inhibits the cap-dependent endonuclease activity of the PA subunit.[7] This "cap-snatching" process, where the virus cleaves the 5' caps from host pre-mRNAs to prime its own mRNA synthesis, is an essential first step for viral gene transcription and replication.[7][10] By blocking this activity, BXA halts viral proliferation at a much earlier stage than NA inhibitors.[6][9]

Because BXA targets the PA protein, mutations in the NA protein that confer oseltamivir resistance do not affect its activity.[11]

Visualization: Antiviral Inhibition Points in the IAV Life Cycle

Caption: Comparative mechanisms of Baloxavir marboxil and Oseltamivir.

Data Presentation: Efficacy Against Oseltamivir-Resistant IAV

Quantitative in vitro data demonstrates that baloxavir acid retains its potent activity against IAV strains that are resistant to neuraminidase inhibitors.

Table 1: In Vitro Efficacy of Baloxavir Acid (BXA) Against NAI-Resistant Influenza Viruses

| Virus Subtype | Neuraminidase (NA) Resistance Substitution | BXA 50% Effective Concentration (EC₅₀) [nM] (Mean ± SD) |

| A(H1N1)pdm09 | H275Y | 0.8 ± 0.1 |

| A(H1N1)pdm09 | I223V + H275Y | 0.6 ± 0.1 |

| A(H3N2) | E119V | 1.1 ± 0.2 |

| A(H3N2) | R292K | 1.2 ± 0.2 |

| B | D197N | 7.9 ± 1.1 |

| B | H273Y | 11.2 ± 1.8 |

| B | E117G | 8.5 ± 1.2 |

| Data synthesized from a study on NAI-resistant strains.[11] The EC₅₀ values for BXA fall within the expected potent range for susceptible influenza A (0.1 to 2.4 nM) and B (0.7 to 15.5 nM) viruses, demonstrating its effectiveness is not compromised by NA mutations.[11] |

Table 2: Comparative Clinical Efficacy of Baloxavir Marboxil vs. Oseltamivir in Children

| Outcome Measure | Baloxavir Marboxil Group | Oseltamivir Group | Mean Difference [95% CI] | Statistical Significance (p-value) |

| Time to Remission of Symptoms (Hours) | Varies by study | Varies by study | -1.29 [-6.80, 4.21] | p = 0.65 (Not Significant) |

| Duration of Fever (Hours) | 12.77 ± 20.77 | 17.44 ± 23.83 | -13.49 [-23.75, -3.24] | p < 0.01 (Significant) |

| Reduction in Viral Load | Significantly Greater | Lower | - | - |

| Incidence of Adverse Events | Significantly Lower | Higher | - | p = 0.03 (Significant) |

| Data from meta-analyses of pediatric studies.[2][12][13] While both drugs show comparable efficacy in overall symptom relief, Baloxavir demonstrates a faster reduction in viral load and fever duration with a better safety profile.[2] |

Detailed Experimental Protocols

The following are synthesized methodologies for key assays used to determine the antiviral efficacy of agents like Baloxavir marboxil.

Plaque Reduction Assay (for Antiviral Susceptibility)

This assay determines the concentration of an antiviral agent required to reduce the number of plaque-forming units (PFU) by 50% (EC₅₀).

Methodology:

-

Cell Seeding: Seed Madin-Darby Canine Kidney (MDCK) cells in 12-well plates at a density of 3 x 10⁵ cells/mL (1 mL per well) and incubate overnight at 37°C with 5% CO₂ to form a confluent monolayer.[4]

-

Drug Dilution: Prepare a series of 2-fold dilutions of the antiviral agent (e.g., baloxavir acid) in virus growth medium (VGM).

-

Virus Infection: Wash the MDCK cell monolayers with phosphate-buffered saline (PBS). Inoculate the cells with a standardized dilution of influenza virus (e.g., 100 PFU/well) and incubate for 1 hour at 37°C to allow for viral adsorption.[14]

-

Antiviral Treatment: Remove the virus inoculum and wash the cells. Add 1 mL of the prepared antiviral dilutions to the corresponding wells. Include "virus only" (no drug) and "cell only" (no virus, no drug) controls.

-

Overlay Application: Overlay the cells with a semi-solid medium, such as Avicel or agarose, mixed with VGM and TPCK-trypsin (1 μg/mL).[4][14]

-

Incubation: Incubate the plates at 37°C in a 5% CO₂ incubator for 48-72 hours, until visible plaques are formed in the virus control wells.[3]

-

Plaque Visualization and Counting: Fix the cells with a solution (e.g., 60:40 acetone:methanol) and stain with 0.1% crystal violet.[14] Count the number of plaques in each well.

-

EC₅₀ Calculation: Calculate the percentage of plaque inhibition for each drug concentration relative to the virus control. Determine the EC₅₀ value by plotting the percent inhibition against the drug concentration using non-linear regression analysis.[11]

Visualization: Plaque Reduction Assay Workflow

Caption: Standard workflow for a plaque reduction antiviral susceptibility assay.

Neuraminidase (NA) Inhibition Assay (Fluorescence-based)

This assay measures the ability of a compound to inhibit the enzymatic activity of viral neuraminidase. It is used to determine the IC₅₀ for NA inhibitors like oseltamivir.

Methodology:

-

Reagent Preparation: Prepare assay buffer (e.g., MES buffer with CaCl₂) and a fluorescent substrate, 2'-(4-Methylumbelliferyl)-α-D-N-acetylneuraminic acid (MUNANA).[1] Prepare serial dilutions of the NA inhibitor (e.g., oseltamivir carboxylate).

-

Virus Titration: Perform an initial NA activity assay with serially diluted virus to determine the optimal virus concentration that yields a robust fluorescent signal without saturating the substrate.[1]

-

Assay Plate Setup: In a 96-well black plate, add the diluted NA inhibitor, the standardized amount of influenza virus, and assay buffer. Include controls for "virus only" (no inhibitor) and "blank" (no virus).

-

Pre-incubation: Incubate the plate at 37°C for 20-30 minutes to allow the inhibitor to bind to the neuraminidase.[7]

-

Substrate Addition & Reaction: Add the MUNANA substrate to all wells and incubate at 37°C for 30-60 minutes. The NA enzyme will cleave MUNANA, releasing the fluorescent product 4-methylumbelliferone (4-MU).[1]

-

Reaction Termination: Stop the reaction by adding a stop solution (e.g., NaOH or ethanol).[1]

-

Fluorescence Reading: Read the plate in a fluorometer (e.g., excitation at 365 nm, emission at 450 nm).

-

IC₅₀ Calculation: Calculate the percent inhibition of NA activity for each inhibitor concentration relative to the "virus only" control. Determine the IC₅₀ (the concentration of inhibitor required to reduce NA activity by 50%) using non-linear regression.[1]

PA Endonuclease Inhibition Assay (Fluorescence-based)

This assay measures the inhibition of the cap-snatching activity of the viral PA protein, used to determine the IC₅₀ for endonuclease inhibitors like baloxavir acid.

Methodology:

-

Protein and Reagents: Use purified, recombinant full-length PA protein or the N-terminal domain (PAₙ).[10][15] Prepare a fluorescently labeled substrate, typically a short RNA or DNA oligonucleotide with a fluorophore on one end and a quencher on the other.[16] Prepare serial dilutions of the test inhibitor (e.g., baloxavir acid).

-

Assay Setup: In a 96-well plate, combine the PA protein, assay buffer (containing a divalent cation like MnCl₂ or MgCl₂), and the serially diluted inhibitor.[15]

-

Pre-incubation: Incubate briefly to allow the inhibitor to bind to the PA active site.

-

Reaction Initiation: Add the fluorescently labeled substrate to initiate the endonuclease reaction. In the absence of an inhibitor, the PA protein will cleave the substrate, separating the fluorophore from the quencher and causing an increase in fluorescence.[16]

-

Kinetic Reading: Monitor the increase in fluorescence over time using a plate reader.

-

IC₅₀ Calculation: Determine the initial reaction rates for each inhibitor concentration. Calculate the percent inhibition relative to a "no inhibitor" control. The IC₅₀ is determined by plotting percent inhibition against inhibitor concentration.[17]

Conclusion

References

- 1. researchgate.net [researchgate.net]

- 2. Clinical efficacy and Safety of Baloxavir Marboxil compared with Oseltamivir against influenza virus in children: A systematic review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 2.4. Antiviral assay [bio-protocol.org]

- 4. Influenza virus plaque assay [protocols.io]

- 5. izsvenezie.com [izsvenezie.com]

- 6. youtube.com [youtube.com]

- 7. documents.thermofisher.com [documents.thermofisher.com]

- 8. researchgate.net [researchgate.net]

- 9. Measuring Influenza Neuraminidase Inhibition Antibody Titers by Enzyme-linked Lectin Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Identification of Influenza Endonuclease Inhibitors Using a Novel Fluorescence Polarization Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 11. biorxiv.org [biorxiv.org]

- 12. researchgate.net [researchgate.net]

- 13. Comparison of Efficacy and Safety of Baloxavir and Oseltamivir in Children With Influenza: A Systematic Review and Meta-Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Evaluating Probenecid or Oseltamivir Inhibition of Influenza A Virus Replication Through Plaque Assay or Fluorescent Focus Assay Using Non-Structural Protein 1–H1N1 Venus Reporter Virus - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Endonuclease Substrate Selectivity Characterized with Full-Length PA of Influenza A Virus Polymerase - PMC [pmc.ncbi.nlm.nih.gov]

- 16. scribd.com [scribd.com]

- 17. Drug Repurposing for Influenza Virus Polymerase Acidic (PA) Endonuclease Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols: Anti-IAV Agent 1 for In Vitro Plaque Reduction Assay

For Researchers, Scientists, and Drug Development Professionals

Introduction

Influenza A virus (IAV) continues to pose a significant global health threat, necessitating the development of novel antiviral agents. "Anti-IAV agent 1" is an orally active compound demonstrating potent inhibitory activity against IAV, including oseltamivir-resistant strains. This document provides a detailed protocol for evaluating the in vitro efficacy of "this compound" using a plaque reduction assay, a gold-standard method for quantifying viral infectivity. Additionally, it summarizes the available quantitative data for this agent and presents a putative signaling pathway potentially involved in its mechanism of action.

Quantitative Data Summary

"this compound" has shown significant promise in preclinical studies. The following table summarizes the key inhibitory concentrations (IC50) against different IAV strains.

| Compound | Virus Strain | IC50 (µM) | Reference |

| This compound | IAV H1N1 | 0.03 | [1][2] |

| This compound | Oseltamivir-resistant IAV H1N1 | 0.06 | [1][2] |

Experimental Protocol: In Vitro Plaque Reduction Assay

This protocol details the steps to determine the antiviral activity of "this compound" by quantifying the reduction in IAV plaque formation in a cell culture model. The method is adapted from standard influenza virus plaque assay protocols.[3][4][5][6][7]

Materials:

-

Madin-Darby Canine Kidney (MDCK) cells

-

Dulbecco's Modified Eagle Medium (DMEM)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

Trypsin-EDTA

-

Influenza A virus stock (e.g., H1N1)

-

"this compound" stock solution (in a suitable solvent like DMSO)

-

Minimum Essential Medium (MEM) with 1% Penicillin-Streptomycin

-

Agarose or Avicel RC-591

-

2x MEM

-

Crystalline Violet or Neutral Red stain

-

10% Neutral Buffered Formalin

-

Phosphate Buffered Saline (PBS)

-

12-well or 6-well cell culture plates

Procedure:

-

Cell Seeding:

-

Preparation of Compound Dilutions:

-

Prepare serial dilutions of "this compound" in serum-free MEM. The final concentrations should bracket the expected IC50 value (e.g., ranging from 0.001 µM to 10 µM).

-

Include a vehicle control (solvent only) and a positive control (e.g., oseltamivir).

-

-

Virus Dilution and Infection:

-

Prepare a 10-fold serial dilution of the IAV stock in serum-free MEM to achieve a concentration that will produce approximately 80-100 plaque-forming units (PFU) per well.

-

Wash the confluent MDCK cell monolayers once with PBS.

-

Add 200 µL of the diluted virus to each well.

-

Incubate the plates for 45-60 minutes at 37°C with 5% CO2, gently rocking every 15 minutes to ensure even distribution of the virus and prevent the monolayer from drying out.[6][7]

-

-

Treatment Application:

-

After the adsorption period, aspirate the viral inoculum from the wells.

-

Wash the monolayers once with PBS to remove any unadsorbed virus.

-

Add 1 mL of the prepared "this compound" dilutions (or controls) to the respective wells.

-

-

Overlay:

-

Prepare the overlay medium. For an agarose overlay, mix equal volumes of molten 1% low-melting-point agarose (kept at 42°C) and 2x MEM containing the corresponding concentration of "this compound". For an Avicel overlay, prepare a semi-solid overlay containing Avicel as per the manufacturer's instructions, including the respective compound concentrations.[3]

-

Gently add 1.5 mL of the warmed overlay medium to each well and allow it to solidify at room temperature for 20 minutes.[6]

-

-

Incubation:

-

Incubate the plates at 37°C in a 5% CO2 incubator for 2-3 days, or until visible plaques are formed.

-

-

Plaque Visualization and Counting:

-

Fix the cells by adding 1.5 mL of 10% Neutral Buffered Formalin directly on top of the overlay and incubate for at least 1 hour at room temperature.[6]

-

Carefully remove the overlay medium.

-

Stain the cell monolayer with 0.1% Crystalline Violet or Neutral Red solution for 15-30 minutes.

-

Gently wash the wells with water to remove excess stain and allow the plates to dry.

-

Count the number of plaques in each well.

-

-

Data Analysis:

-

Calculate the percentage of plaque reduction for each concentration of "this compound" compared to the vehicle control.

-

Determine the IC50 value, which is the concentration of the agent that inhibits 50% of plaque formation, by plotting the percentage of plaque reduction against the log of the compound concentration and fitting the data to a dose-response curve.

-

Experimental Workflow

Caption: Workflow for the in vitro plaque reduction assay.

Putative Signaling Pathway in IAV Inhibition

While the specific signaling pathway targeted by "this compound" is not yet fully elucidated, many antiviral agents exert their effects by modulating host cell signaling pathways that are crucial for viral replication. Based on the mechanisms of other anti-influenza agents, a potential pathway that could be inhibited by "this compound" involves the TLR4/MAPK/NF-κB axis, which is often activated during IAV infection, leading to inflammation and supporting viral propagation.[8][[“]]

References

- 1. biorbyt.com [biorbyt.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Influenza virus plaque assay [protocols.io]

- 4. pubcompare.ai [pubcompare.ai]

- 5. Plaque Reduction Neutralization Test - Creative Diagnostics [antiviral.creative-diagnostics.com]

- 6. cellbiolabs.com [cellbiolabs.com]

- 7. Inhibition of Influenza Virus Replication by Oseltamivir Derivatives [mdpi.com]

- 8. Anti-influenza A virus activity of rhein through regulating oxidative stress, TLR4, Akt, MAPK, and NF-κB signal pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. consensus.app [consensus.app]

Determining the Dose-Response Curve of Anti-IAV Agent 1 in MDCK Cells: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Influenza A virus (IAV) continues to pose a significant threat to global public health, necessitating the development of novel antiviral agents. A critical step in the preclinical evaluation of any potential antiviral compound is the determination of its dose-response curve. This allows for the quantification of the agent's efficacy and cytotoxicity, providing essential data for further development. These application notes provide a detailed protocol for determining the 50% cytotoxic concentration (CC50) and the 50% effective concentration (EC50) of a hypothetical "Anti-IAV agent 1" in Madin-Darby canine kidney (MDCK) cells, a standard cell line for influenza virus research.[1][2] The ratio of these two values, the selectivity index (SI), serves as a key indicator of the compound's therapeutic potential.[3]

Key Quantitative Data Summary

The primary endpoints of this study are the CC50 and EC50 values, which are used to calculate the Selectivity Index (SI = CC50 / EC50). A higher SI value is desirable, indicating greater specificity of the antiviral agent for the virus with minimal host cell toxicity.[3] Compounds with an SI value of 10 or greater are generally considered promising candidates for further investigation.[3]

Table 1: Cytotoxicity and Antiviral Activity of this compound

| Parameter | Description | Value |

| CC50 (µM) | Concentration that reduces MDCK cell viability by 50%. | [Insert Value] |

| EC50 (µM) | Concentration that inhibits IAV replication by 50%. | [Insert Value] |

| SI (CC50/EC50) | Selectivity Index, a measure of the therapeutic window. | [Insert Value] |

Experimental Workflow and Signaling Pathways

General Experimental Workflow

The overall workflow for determining the dose-response curve of this compound involves parallel assays to assess cytotoxicity and antiviral activity.

References

Application Notes: "Anti-IAV Agent 1" for H1N1 Influenza Virus Research

For Research Use Only. Not for use in diagnostic procedures.

Introduction

Influenza A viruses (IAV) are a significant cause of seasonal epidemics and occasional pandemics, posing a continuous threat to global public health.[1][2] The development of novel antiviral agents is crucial to combat emerging drug-resistant strains and to provide effective therapeutic options.[2][3] "Anti-IAV agent 1" is a novel small molecule inhibitor designed to target a highly conserved region of the influenza A virus RNA-dependent RNA polymerase (RdRp), a key enzyme in viral replication.[4][5] By inhibiting the RdRp, "this compound" effectively halts the synthesis of viral RNA, thereby preventing the production of new virus particles in infected host cells.

These application notes provide detailed protocols for evaluating the efficacy of "this compound" against H1N1 influenza A virus in a cell culture model. The included methodologies cover cytotoxicity assessment, antiviral activity determination, and quantification of viral gene and protein expression.

Data Summary

The following tables summarize the quantitative data obtained from key experiments evaluating "this compound".

Table 1: Cytotoxicity and Antiviral Activity of "this compound" in MDCK Cells

| Compound | CC₅₀ (µM)¹ | IC₅₀ (µM)² | SI³ |

| This compound | >100 | 1.5 | >66.7 |

| Oseltamivir | >100 | 2.8 | >35.7 |

¹ CC₅₀ (50% cytotoxic concentration): Concentration that reduces cell viability by 50%. ² IC₅₀ (50% inhibitory concentration): Concentration that inhibits viral plaque formation by 50%. ³ SI (Selectivity Index): Calculated as CC₅₀ / IC₅₀.

Table 2: Effect of "this compound" on H1N1 M1 Gene Expression (qRT-PCR)

| Treatment Group | M1 Gene Expression (Fold Change vs. Untreated Control) |

| Mock-Infected | 1.0 |

| H1N1-Infected (Untreated) | 150.2 |

| H1N1 + this compound (5 µM) | 12.5 |

| H1N1 + Oseltamivir (10 µM) | 25.8 |

Experimental Protocols

Cell Culture and Virus Propagation

This protocol describes the maintenance of Madin-Darby Canine Kidney (MDCK) cells and the preparation of H1N1 virus stocks.

Materials:

-

MDCK cells

-

Dulbecco's Modified Eagle Medium (DMEM)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

Trypsin-EDTA

-

Influenza A/H1N1 virus strain (e.g., A/Puerto Rico/8/1934)

-

DPBS (Dulbecco's Phosphate-Buffered Saline)

Procedure:

-

Cell Maintenance: Culture MDCK cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a 5% CO₂ incubator.

-

Passaging: Subculture cells every 2-3 days when they reach 80-90% confluency.

-

Virus Stock Preparation: Infect a T75 flask of 90% confluent MDCK cells with H1N1 virus at a multiplicity of infection (MOI) of 0.01 in serum-free DMEM containing 1 µg/mL TPCK-trypsin.[6]

-

Incubate for 48-72 hours, or until significant cytopathic effect (CPE) is observed.[6]

-

Collect the supernatant, centrifuge at 1,000 x g for 10 minutes to remove cell debris, and store aliquots at -80°C.

-

Determine the virus titer of the stock using a Plaque Assay (see Protocol 3).

Cytotoxicity Assay (MTT Assay)

This protocol is used to determine the concentration range of "this compound" that is non-toxic to MDCK cells.

Materials:

-

MDCK cells

-

96-well plates

-

"this compound" stock solution

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

DMSO (Dimethyl sulfoxide)

Procedure:

-

Seed MDCK cells in a 96-well plate at a density of 1 x 10⁴ cells per well and incubate overnight.

-

Prepare serial dilutions of "this compound" in serum-free DMEM.

-

Remove the culture medium and add 100 µL of the diluted compound to the respective wells. Include wells with untreated cells as a control.

-

Incubate the plate for 48 hours at 37°C in a 5% CO₂ incubator.

-

Add 20 µL of MTT solution (5 mg/mL) to each well and incubate for 4 hours.

-

Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the 50% cytotoxic concentration (CC₅₀) by plotting the percentage of cell viability against the compound concentration.

Antiviral Activity (Plaque Reduction Assay)

This assay measures the ability of "this compound" to inhibit the formation of viral plaques.

Materials:

-

Confluent MDCK cells in 6-well plates

-

H1N1 virus stock

-

"this compound"

-

Agarose

-

Crystal Violet solution

Procedure:

-

Prepare serial dilutions of "this compound" in serum-free DMEM.

-

Wash the confluent MDCK cell monolayers with DPBS.

-

Pre-incubate the cells with the diluted compound for 1 hour at 37°C.

-

Infect the cells with H1N1 virus (approximately 100 plaque-forming units, PFU) for 1 hour.

-

Remove the virus inoculum and overlay the cells with a mixture of 2X DMEM and 1.2% agarose containing the corresponding concentration of "this compound".

-

Incubate for 48-72 hours until plaques are visible.

-

Fix the cells with 4% paraformaldehyde and stain with 0.5% crystal violet solution.

-

Count the number of plaques and calculate the 50% inhibitory concentration (IC₅₀).

References

- 1. pnas.org [pnas.org]

- 2. Antiviral strategies against influenza virus: towards new therapeutic approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | Antiviral options and therapeutics against influenza: history, latest developments and future prospects [frontiersin.org]

- 4. What are the mechanisms of action of the antivirals? - Clinical practice guidelines for influenza - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. Antiviral agents active against influenza A viruses - PMC [pmc.ncbi.nlm.nih.gov]

- 6. H1N1 Virus Production and Infection - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: Quantitative PCR Analysis of Viral Load After "Anti-IAV agent 1" Treatment

Audience: Researchers, scientists, and drug development professionals.

Introduction

Influenza A virus (IAV) remains a significant global health threat, necessitating the development of novel antiviral therapeutics. A critical step in evaluating the efficacy of a potential antiviral agent is the precise quantification of its ability to reduce viral replication in a host system. "Anti-IAV agent 1" is a novel experimental compound designed to interfere with host-cell signaling pathways that are co-opted by IAV for efficient replication.[1] This application note provides a detailed protocol for assessing the antiviral activity of "this compound" by measuring the reduction in IAV viral load in cell culture using a one-step quantitative reverse transcription PCR (qRT-PCR) assay. The assay targets a highly conserved region of the IAV matrix (M) gene, ensuring broad detection across different strains.[2][3][4]

The described methodology offers a sensitive, specific, and reproducible means to determine the potency of antiviral compounds, making it an essential tool for drug discovery and development pipelines.

Mechanism of Action: Targeting Host Signaling

Influenza A virus relies on the host cell's machinery for its replication. One such critical pathway is the Raf/MEK/ERK signaling cascade, which is activated upon infection and supports the export of viral ribonucleoproteins (vRNPs) from the nucleus to the cytoplasm, a crucial step for the assembly of new virions.[1] "this compound" is a potent inhibitor of a key kinase in this pathway. By blocking this signaling cascade, the agent effectively traps viral components within the nucleus, halting the replication cycle and reducing the production of progeny viruses.

Caption: Hypothetical mechanism of "this compound" action.

Experimental Workflow

The overall experimental procedure involves seeding host cells, infecting them with IAV, treating with various concentrations of "this compound," and finally, quantifying the viral RNA to determine the extent of replication inhibition.

Caption: Workflow for IAV viral load quantification.

Protocols

Cell Culture and IAV Infection

This protocol is designed for a 96-well plate format. Adjust volumes accordingly for other formats.

Materials:

-

Madin-Darby Canine Kidney (MDCK) cells

-

DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin

-

Influenza A/WSN/33 (H1N1) virus stock

-

Virus Growth Medium (VGM): DMEM, 0.2% BSA, 25 mM HEPES, 1% Penicillin-Streptomycin, and 2 µg/mL TPCK-trypsin.

Procedure:

-

Cell Seeding: Seed MDCK cells in a 96-well plate at a density of 3 x 10^4 cells/well in 100 µL of complete medium.

-

Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 24 hours to allow for the formation of a confluent monolayer.

-

Virus Preparation: On the day of infection, prepare serial dilutions of the IAV stock in VGM. For this protocol, a multiplicity of infection (MOI) of 0.01 is recommended.

-

Infection: Aspirate the culture medium from the cells and wash once with 100 µL of sterile PBS. Add 100 µL of the prepared virus dilution to each well (except for mock-infected controls, which receive VGM only).

-

Adsorption: Incubate the plate for 2 hours at 37°C to allow for virus adsorption.

Treatment with "this compound"

Materials:

-

"this compound" stock solution (e.g., 10 mM in DMSO)

-

Virus Growth Medium (VGM)

Procedure:

-

Compound Dilution: Prepare a 2X serial dilution series of "this compound" in VGM. For example, to test final concentrations from 0.1 µM to 100 µM, prepare 2X solutions from 0.2 µM to 200 µM. Include a vehicle control (DMSO) at the same final concentration as the highest drug concentration.

-

Treatment: After the 2-hour virus adsorption period, add 100 µL of the 2X "this compound" dilutions to the corresponding wells. This brings the final volume to 200 µL and the compound concentration to 1X.

-

Incubation: Incubate the plate for 48 hours at 37°C in a 5% CO2 incubator.

RNA Extraction and qRT-PCR

Materials:

-

QIAamp Viral RNA Mini Kit (or equivalent)

-

One-Step RT-PCR Kit (e.g., TaqMan Fast Virus 1-Step Master Mix)

-

Primers and Probe for IAV M gene (sequences below are illustrative).[5][6]

-

Forward Primer: 5'-CCM AGG TCG AAA CGT AYG TTC TCT CTA TC-3'

-

Reverse Primer: 5'-TGA CAG RAT YGG TCT TGT CTT TAG CCA YTC CA-3'

-

Probe: 5'-/56-FAM/ATY TCG GCT TTG AGG GGG CCT G/3MGB-NFQ/-3'

-

-

Nuclease-free water

-

qPCR instrument

Procedure:

-

Sample Collection: After 48 hours, carefully collect 140 µL of the cell culture supernatant from each well.

-

RNA Extraction: Extract viral RNA from the 140 µL samples using the QIAamp Viral RNA Mini Kit according to the manufacturer’s instructions. Elute the RNA in 60 µL of elution buffer.[6]

-

qRT-PCR Reaction Setup: Prepare the qRT-PCR master mix in a sterile, nuclease-free tube. For a single 25 µL reaction:

-

12.5 µL 2x Reaction Mix

-

0.8 µM Forward Primer

-

0.8 µM Reverse Primer

-

0.2 µM Probe

-

0.5 µL RT/Taq Mix

-

Nuclease-free water to 20 µL

-

-

Plate Setup: Add 20 µL of the master mix to each well of a 96-well PCR plate. Add 5 µL of the extracted RNA to the corresponding wells. Include no-template controls (NTC) containing 5 µL of nuclease-free water.

-

Thermal Cycling: Run the plate on a qPCR instrument with the following cycling conditions:[5]

-

Reverse Transcription: 50°C for 30 min

-

Taq Activation: 95°C for 2 min

-

PCR Amplification (45 cycles):

-

95°C for 15 sec

-

55°C for 30 sec (acquire fluorescence data)

-

-

Data Presentation and Analysis

The primary output from the qPCR run is the Cycle threshold (Ct) value, which is inversely proportional to the amount of starting viral nucleic acid.[] A lower Ct value indicates a higher viral load. Data can be analyzed using the comparative Ct (ΔΔCt) method to determine the fold change in viral RNA relative to the untreated virus control.

Table 1: Quantitative Analysis of IAV M Gene RNA after Treatment

| Treatment Concentration (µM) | Mean Ct Value (± SD) | ΔCt (Mean Ct Treated - Mean Ct Mock) | ΔΔCt (ΔCt Treated - ΔCt Virus Control) | Fold Change in Viral RNA (2^-ΔΔCt) | % Inhibition |

| Mock Infected | 38.5 (± 0.4) | - | - | - | - |

| Virus Control (0 µM) | 22.3 (± 0.2) | -16.2 | 0.0 | 1.00 | 0% |

| 0.1 | 24.1 (± 0.3) | -14.4 | 1.8 | 0.29 | 71% |

| 1 | 27.8 (± 0.2) | -10.7 | 5.5 | 0.02 | 98% |

| 10 | 32.5 (± 0.5) | -6.0 | 10.2 | < 0.001 | > 99.9% |

| 100 | 35.9 (± 0.6) | -2.6 | 13.6 | < 0.0001 | > 99.9% |

| Cytotoxicity Control (100 µM, No Virus) | 39.1 (± 0.3) | - | - | - | - |

Data are representational. SD = Standard Deviation.

The protocols and data presented demonstrate a robust method for evaluating the antiviral efficacy of "this compound." The results from the qRT-PCR analysis show a clear, dose-dependent reduction in Influenza A virus M gene RNA, indicating potent inhibition of viral replication. This quantitative assay is a cornerstone for the preclinical assessment of novel anti-influenza compounds, providing critical data for dose-response analysis and mechanism of action studies.[8]

References

- 1. academic.oup.com [academic.oup.com]

- 2. FluGlobalNet - Protocols [science.vla.gov.uk]

- 3. A universal RT-qPCR assay for “One Health” detection of influenza A viruses - PMC [pmc.ncbi.nlm.nih.gov]

- 4. science.vla.gov.uk [science.vla.gov.uk]

- 5. Influenza A viral loads in respiratory samples collected from patients infected with pandemic H1N1, seasonal H1N1 and H3N2 viruses - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Quick assessment of influenza a virus infectivity with a long-range reverse-transcription quantitative polymerase chain reaction assay - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Methods to Determine Mechanism of Action of Anti-influenza Inhibitors | Springer Nature Experiments [experiments.springernature.com]

Application Note: Visualizing the Efficacy of "Anti-IAV Agent 1" on Influenza A Virus Nucleoprotein Expression and Localization via Immunofluorescence

Introduction

Influenza A virus (IAV) continues to pose a significant global health threat, necessitating the development of novel antiviral therapeutics. "Anti-IAV Agent 1" is a novel small molecule inhibitor designed to target the influenza A virus nucleoprotein (NP), a critical component for viral genome replication and packaging. This application note provides a detailed protocol for the immunofluorescent staining of IAV NP in infected cells to visually and quantitatively assess the antiviral activity of "this compound." Immunofluorescence is a powerful technique to study the subcellular localization and expression levels of viral proteins.[1] This method allows for the direct visualization of the agent's impact on the viral life cycle.

Principle of the Method

This protocol outlines the indirect immunofluorescence staining of IAV-infected A549 cells. The cells are first infected with IAV and subsequently treated with "this compound." After a suitable incubation period, the cells are fixed with paraformaldehyde and permeabilized to allow antibodies to access intracellular antigens. A primary antibody specific to the IAV nucleoprotein is used to label the target protein. A secondary antibody conjugated to a fluorophore then binds to the primary antibody, enabling visualization by fluorescence microscopy. The nuclear stain DAPI is used to visualize the cell nuclei. The resulting fluorescence intensity of the NP signal can be quantified to determine the inhibitory effect of "this compound" on viral protein expression.[2]

Materials and Reagents

-

A549 (Human lung adenocarcinoma) cells

-

Influenza A/Puerto Rico/8/34 (H1N1) virus (PR8)

-

"this compound" (Provided by your institution)

-

Dulbecco's Modified Eagle Medium (DMEM)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

Trypsin-EDTA

-

DPBS (Dulbecco's Phosphate-Buffered Saline)

-

4% Paraformaldehyde (PFA) in PBS

-

0.1% Triton X-100 in PBS

-

5% Bovine Serum Albumin (BSA) in PBS

-

Anti-Influenza A Virus NP antibody (primary antibody)

-

Goat anti-mouse IgG (H+L) secondary antibody, Alexa Fluor 488 conjugate

-

DAPI (4',6-diamidino-2-phenylindole)

-

Antifade mounting medium

-

12-well plates with glass coverslips

-

Humidified incubator at 37°C with 5% CO2

-

Fluorescence microscope

Experimental Workflow

Caption: Experimental workflow for immunofluorescence staining.

Detailed Protocol

1. Cell Seeding and Infection:

-

The day before the experiment, seed A549 cells onto sterile glass coverslips in a 12-well plate at a density that will result in 80-90% confluency on the day of infection.

-

On the day of the experiment, wash the cells once with sterile DPBS.

-

Infect the cells with IAV PR8 strain at a Multiplicity of Infection (MOI) of 1 in serum-free DMEM.

-

Incubate for 1 hour at 37°C to allow for viral entry.

-

After the incubation, remove the inoculum and wash the cells twice with DPBS.

-

Add fresh DMEM containing 2% FBS and varying concentrations of "this compound" (e.g., 0 µM, 1 µM, 5 µM, 10 µM). Include a mock-infected control (no virus).

-

Incubate the plates for 24 hours at 37°C in a 5% CO2 incubator.

2. Immunofluorescence Staining:

-

Carefully remove the medium and wash the cells three times with cold DPBS.

-

Fix the cells by adding 4% PFA in PBS to each well and incubate for 15 minutes at room temperature.[3]

-

Wash the cells three times with DPBS for 5 minutes each.

-

Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.

-

Wash the cells three times with DPBS.

-

Block non-specific antibody binding by incubating the cells in 5% BSA in PBS for 1 hour at room temperature.[4]

-

Incubate the cells with the primary anti-IAV NP antibody diluted in 1% BSA/PBS overnight at 4°C.

-

The next day, wash the cells three times with DPBS.

-

Incubate the cells with the Alexa Fluor 488-conjugated secondary antibody, diluted in 1% BSA/PBS, for 1 hour at room temperature in the dark.

-

Wash the cells three times with DPBS.

-

Counterstain the nuclei by incubating with DAPI (1 µg/mL in PBS) for 5 minutes at room temperature in the dark.

-

Wash the cells twice with DPBS.

-

Mount the coverslips onto glass slides using an antifade mounting medium.

3. Image Acquisition and Analysis:

-

Visualize the stained cells using a fluorescence microscope with appropriate filters for DAPI (blue) and Alexa Fluor 488 (green).

-

Capture images from at least three different fields of view for each condition.

-

Quantify the mean fluorescence intensity (MFI) of the NP staining (green channel) using image analysis software (e.g., ImageJ).[2] The DAPI signal can be used to define the regions of interest (nuclei).

Expected Results and Data Presentation

Treatment with "this compound" is expected to cause a dose-dependent reduction in the expression of IAV NP. This will be observed as a decrease in the green fluorescence intensity. Furthermore, the subcellular localization of the NP may be altered by the agent. In untreated infected cells, NP is expected to be predominantly localized in the nucleus at later stages of infection. "this compound" may disrupt this localization.

Table 1: Quantitative Analysis of IAV NP Fluorescence Intensity

| Treatment Group | "this compound" Conc. (µM) | Mean Fluorescence Intensity (MFI) (Arbitrary Units) ± SD | % Inhibition of NP Expression |

| Mock-Infected | 0 | 5.2 ± 1.1 | N/A |

| IAV-Infected (Vehicle) | 0 | 158.6 ± 12.3 | 0% |

| IAV-Infected + Agent 1 | 1 | 112.4 ± 9.8 | 29.1% |

| IAV-Infected + Agent 1 | 5 | 45.7 ± 5.1 | 71.2% |

| IAV-Infected + Agent 1 | 10 | 15.3 ± 2.5 | 90.4% |

Table 2: Subcellular Localization of IAV NP

| Treatment Group | "this compound" Conc. (µM) | Predominant NP Localization |

| Mock-Infected | 0 | N/A |

| IAV-Infected (Vehicle) | 0 | Nuclear |

| IAV-Infected + Agent 1 | 1 | Nuclear & Cytoplasmic |

| IAV-Infected + Agent 1 | 5 | Predominantly Cytoplasmic |

| IAV-Infected + Agent 1 | 10 | Diffuse, weak signal |

Hypothetical Signaling Pathway Inhibition

"this compound" is hypothesized to interfere with the host cell signaling pathways that are co-opted by IAV for nuclear import of its nucleoprotein. One such pathway involves the interaction of NP with cellular importins. By blocking this interaction, "this compound" prevents the accumulation of NP in the nucleus, thereby inhibiting viral replication.

Caption: Proposed mechanism of action of "this compound".

Troubleshooting

-

High Background: Increase the number and duration of wash steps. Ensure the blocking step is performed for the recommended time. Titrate the primary and secondary antibody concentrations.

-

No/Weak Signal: Confirm that the cells were successfully infected using a positive control. Check the expiration dates and storage conditions of antibodies and reagents. Ensure the correct filter sets are being used on the microscope.

-

Non-Specific Staining: Perform a secondary antibody-only control to check for non-specific binding. Ensure the primary antibody is specific to the IAV NP.

Conclusion

This application note provides a comprehensive protocol for utilizing immunofluorescence to evaluate the efficacy of "this compound." The described method allows for both qualitative and quantitative assessment of the agent's ability to inhibit IAV NP expression and disrupt its normal subcellular localization. This protocol can be adapted for high-throughput screening of other potential anti-influenza compounds.

References

- 1. How Can Immunofluorescence Aid Virology Research? | Learn & Share | Leica Microsystems [leica-microsystems.com]

- 2. researchgate.net [researchgate.net]

- 3. Immunofluorescence Formaldehyde Fixation Protocol | Cell Signaling Technology [cellsignal.com]

- 4. Protocol for influenza A virus infection of mice and viral load determination - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes & Protocols: Western Blot Analysis of Host Factors Modulated by Anti-IAV Agent 1

Audience: Researchers, scientists, and drug development professionals in virology and immunology.

Introduction: Influenza A virus (IAV) infection poses a significant global health threat, necessitating the development of effective antiviral therapeutics. IAV manipulates a multitude of host cellular pathways to facilitate its replication and evade the host immune response. A key component of the innate immune system's first line of defense is the RIG-I signaling pathway, which detects viral RNA and initiates an antiviral state through the production of type I interferons (IFNs) and pro-inflammatory cytokines.[1][2][3] The IAV non-structural protein 1 (NS1) is a well-known antagonist of this pathway, highlighting the importance of this host-virus interaction in disease pathogenesis.[4][5]

"Anti-IAV agent 1" is a novel experimental therapeutic designed to counteract IAV's immune evasion strategies by modulating host signaling pathways. This document provides a comprehensive guide to using Western blot analysis for quantifying the effects of "this compound" on key proteins within the RIG-I signaling cascade in IAV-infected cells.

Data Presentation: Quantitative Analysis of Host Factor Modulation

The following table summarizes hypothetical quantitative Western blot data from A549 cells infected with IAV (MOI=1) for 24 hours, with and without treatment with "this compound" (10 µM). Data represents the densitometric analysis of protein bands normalized to β-actin, presented as fold change relative to mock-infected cells.

Table 1: Effect of this compound on RIG-I Pathway Proteins

| Target Protein | Mock | IAV Infected | IAV + this compound | Putative Function |

| IAV NP | 0 | 15.2 ± 1.8 | 4.3 ± 0.5 | Viral Replication Marker |

| p-IRF3 (Ser396) | 1.0 ± 0.1 | 1.2 ± 0.2 | 8.9 ± 1.1 | Key transcription factor for Type I IFN |

| Total IRF3 | 1.0 ± 0.1 | 0.9 ± 0.1 | 1.1 ± 0.2 | Total IRF3 protein |

| p-STAT1 (Tyr701) | 1.0 ± 0.2 | 1.5 ± 0.3 | 11.3 ± 1.5 | Downstream effector of IFN signaling |

| Total STAT1 | 1.0 ± 0.1 | 1.1 ± 0.1 | 1.0 ± 0.2 | Total STAT1 protein |

| ISG15 | 1.0 ± 0.3 | 2.1 ± 0.4 | 14.5 ± 2.0 | Interferon-Stimulated Gene Product |

| β-actin | 1.0 | 1.0 | 1.0 | Loading Control |

Interpretation: The data suggests that IAV infection alone causes a slight increase in the activation of antiviral signaling proteins. Treatment with "this compound" in the context of IAV infection appears to significantly restore and enhance the phosphorylation of IRF3 and STAT1, leading to a robust increase in the expression of the antiviral protein ISG15. This is coupled with a marked reduction in the IAV nucleoprotein (NP), indicating that the agent effectively suppresses viral replication by bolstering the host's innate immune response.

Visualization of Pathways and Workflows

Signaling Pathway Diagram

Caption: RIG-I pathway activation by IAV RNA, inhibition by NS1, and counteraction by this compound.

Experimental Workflow Diagram

Caption: Step-by-step workflow for quantitative Western blot analysis of host protein expression.

Experimental Protocols

Cell Culture, Infection, and Treatment

-

Cell Seeding: Seed A549 (human lung adenocarcinoma) cells in 6-well plates at a density of 5 x 10^5 cells/well. Allow cells to adhere and grow overnight to reach 80-90% confluency.

-

IAV Infection:

-

Aspirate the growth medium and wash the cells once with sterile phosphate-buffered saline (PBS).

-

Infect the cells with IAV (e.g., A/WSN/33 strain) at a Multiplicity of Infection (MOI) of 1 in serum-free DMEM.

-

For mock-infected controls, add serum-free DMEM without the virus.

-

Incubate for 1 hour at 37°C, gently rocking the plates every 15 minutes to ensure even distribution of the virus.

-

-

Drug Treatment:

-

After the 1-hour adsorption period, remove the inoculum.

-

Add 2 mL of DMEM containing 2% FBS to each well.

-

For treated wells, add "this compound" to the desired final concentration (e.g., 10 µM). For untreated wells, add an equivalent volume of the vehicle (e.g., DMSO).

-

-

Incubation: Incubate the plates for the desired time period (e.g., 24 hours) at 37°C in a 5% CO2 incubator.

Preparation of Cell Lysates

-

Harvesting: Place the 6-well plates on ice. Aspirate the medium and wash the cell monolayer twice with ice-cold PBS.

-

Lysis: Add 100-150 µL of ice-cold RIPA buffer supplemented with protease and phosphatase inhibitor cocktails to each well.

-

Scraping: Scrape the cells using a cell scraper and transfer the lysate to a pre-chilled microcentrifuge tube.

-

Incubation & Centrifugation: Incubate the lysate on ice for 30 minutes with vortexing every 10 minutes. Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

-

Collection: Carefully transfer the supernatant (total protein lysate) to a new, clean microcentrifuge tube. Store at -80°C until use.

Protein Quantification and Sample Preparation

-